Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate
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Overview
Description
Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate is a chemical compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate typically involves the reaction of 4-bromopyridine-2-carboxylic acid with tert-butyl chloroformate and cyclopropylmethylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives .
Scientific Research Applications
Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of enzyme activity or receptor binding . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-bromopyridin-2-yl)carbamate: Shares a similar pyridine core but lacks the cyclopropylmethyl group.
Tert-butyl (4-chloropyridin-2-yl)(cyclopropylmethyl)carbamate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which can influence its reactivity and biological activity . This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)-N-(cyclopropylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(9-10-4-5-10)12-8-11(15)6-7-16-12/h6-8,10H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZDVDSLJPGDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)C2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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